molecular formula C18H18N2O2 B5783046 N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide

N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide

Cat. No.: B5783046
M. Wt: 294.3 g/mol
InChI Key: NKKIJDQULYMHPQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole moiety can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide is unique due to its specific substitution pattern on the benzoxazole ring, which can influence its biological activity and chemical reactivity. The presence of the propanamide group also distinguishes it from other similar compounds, potentially offering different pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-4-17(21)19-14-7-5-6-13(12(14)3)18-20-15-10-11(2)8-9-16(15)22-18/h5-10H,4H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKIJDQULYMHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1C)C2=NC3=C(O2)C=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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